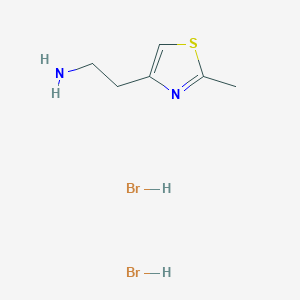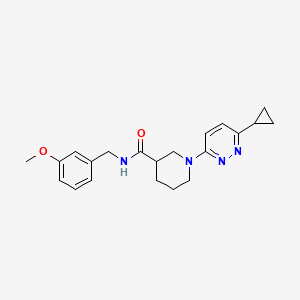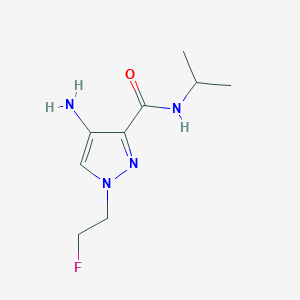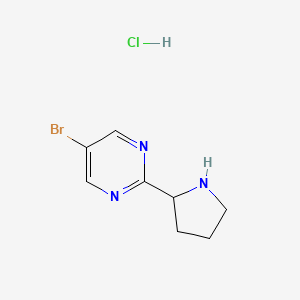![molecular formula C18H21N3O5S B2939057 2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine CAS No. 2034485-20-4](/img/structure/B2939057.png)
2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine” is a complex organic molecule. It contains a benzo[b][1,4]dioxepin ring, which is a type of benzodioxole . This structure is found in a variety of bioactive compounds, including some that have anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as is common for similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include NMR for structure elucidation, and UV-Vis spectroscopy for studying its optical properties .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of new heterocyclic compounds based on similar structures involves various chemical reactions that lead to the formation of compounds with potential antimicrobial and anti-inflammatory properties. For instance, the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety has been explored for their antimicrobial and anti-inflammatory activities. These compounds were prepared by multi-component cyclo-condensation reactions, demonstrating the chemical versatility of structures related to the compound (Kendre, Landge, & Bhusare, 2015).
Antimicrobial Evaluation
The antimicrobial evaluation of novel heterocyclic compounds containing sulfonamido moieties, similar to the compound of interest, has shown that certain synthesized compounds exhibit significant antibacterial activities. This suggests the potential for these compounds to be developed as new antimicrobial agents (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).
Catalytic Applications
In addition, compounds with similar structures have been used as catalysts in the synthesis of other heterocyclic compounds, indicating the potential for the compound to be used in catalytic processes. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as a catalyst for the one-pot synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, highlighting the utility of such structures in facilitating chemical reactions (Khazaei, Zolfigol, Karimitabar, Nikokar, & Moosavi-Zare, 2015).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to have significant biological activity against pathogenic deformities
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that the compound interacts with its targets in a way that leads to changes in cellular processes. The specifics of these interactions and changes would depend on the nature of the targets .
Biochemical Pathways
Compounds with similar structures have been found to have antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may affect pathways related to oxidative stress, microbial growth, and inflammation.
Result of Action
Compounds with similar structures have been found to have significant antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may have a variety of effects at the molecular and cellular levels.
properties
IUPAC Name |
2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperidin-3-yl]oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-27(23,15-4-5-16-17(11-15)25-10-2-9-24-16)21-8-1-3-14(13-21)26-18-12-19-6-7-20-18/h4-7,11-12,14H,1-3,8-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRICHUBWZOZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2938974.png)
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2938976.png)
![N-(4-bromo-3-methylphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2938977.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2-ethyl-6-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2938979.png)
![1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2938982.png)


![(E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide](/img/structure/B2938987.png)
![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/no-structure.png)
![7-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B2938991.png)
![1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2938993.png)
![N-(2-methyl-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2938996.png)
